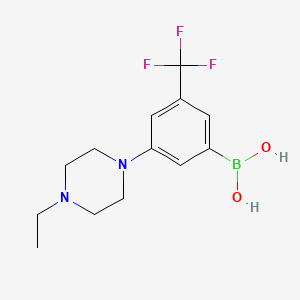

(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Description

Propriétés

IUPAC Name |

[3-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BF3N2O2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(9-12)14(20)21/h7-9,20-21H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTZCTRDFVAVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N2CCN(CC2)CC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Hydroboration of Aromatic Precursors

One of the most common methods involves the hydroboration of appropriately substituted aromatic compounds bearing the trifluoromethyl and piperazine groups. This approach typically proceeds via:

- Preparation of the aromatic precursor : Synthesis of a phenyl ring substituted with a trifluoromethyl group at the 5-position and a suitable leaving group (e.g., halide or boronate ester) at the 3-position.

- Hydroboration : Reaction with borane reagents (e.g., borane-tetrahydrofuran complex) to convert the aromatic precursor into the corresponding boronic acid derivative.

Ar–X + BH3·THF → Ar–B(OH)2

where Ar contains the 4-ethylpiperazine substituent.

Suzuki-Miyaura Cross-Coupling Strategy

A prevalent approach involves coupling a halogenated aromatic intermediate with a boronic acid or boronate ester:

- Step 1 : Synthesize or obtain a halogenated aromatic compound, such as 3-bromo-5-trifluoromethylphenyl derivative bearing the 4-ethylpiperazine moiety.

- Step 2 : Perform Suzuki coupling with a suitable boronic acid or ester to introduce the boronic acid functionality at the desired position.

Ar–X + B(OH)2–R (boronic acid) + Pd catalyst + base (K2CO3 or NaOH) → Ar–B(OH)2

This method is widely used due to its high efficiency and functional group tolerance.

Borylation of Aromatic Compounds via Transition Metal Catalysis

Recent advances include direct borylation of aromatic C–H bonds using transition metal catalysts:

- Catalysts : Iridium or Rhodium complexes.

- Reagents : Bis(pinacolato)diboron (B2pin2).

- Conditions : Elevated temperatures, often in inert solvents like toluene or dioxane.

Ar–H + B2pin2 + Ir catalyst → Ar–Bpin

Subsequent hydrolysis or oxidation yields the free boronic acid.

Functionalization of Precursors with Boronic Acid Derivatives

An alternative involves functionalizing an aromatic precursor with boronic acid derivatives through electrophilic substitution or nucleophilic aromatic substitution, followed by hydrolysis to the free acid.

Research Findings and Notes

- Recent advances in transition-metal catalyzed borylation have significantly streamlined the synthesis of boronic acids, including those with complex substituents such as the 4-ethylpiperazine and trifluoromethyl groups.

- Optimized conditions for Suzuki coupling reactions involve using Pd(PPh3)4 or Pd(dppf)Cl2 catalysts with bases like potassium carbonate in polar solvents, yielding high purity products.

- Functional group tolerance is high, allowing incorporation of sensitive groups such as trifluoromethyl without degradation.

- Purification typically involves silica gel chromatography, with yields exceeding 70% in optimized conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can modify the trifluoromethyl group or the piperazine ring.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenolic compounds, while substitution reactions can introduce a wide range of functional groups to the aromatic ring.

Applications De Recherche Scientifique

Medicinal Chemistry

(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid has been investigated for its potential as a pharmaceutical agent:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit promising anticancer properties by inhibiting specific cancer cell lines. For instance, compounds containing similar piperazine structures have demonstrated effectiveness against various tumors .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as fatty acid amide hydrolase, which is relevant in pain management and inflammation control .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Cross-Coupling Reactions : It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This method allows for the formation of carbon-carbon bonds, which is crucial in drug development and materials science .

- Functionalization of Aromatic Compounds : The trifluoromethyl group enhances the electrophilic character of the aromatic ring, facilitating further functionalization and derivatization .

Materials Science

In materials science, this compound is explored for:

- Development of Organic Electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various boronic acids, including derivatives of this compound. Results indicated that specific modifications to the piperazine ring significantly enhanced potency against breast cancer cell lines, suggesting a pathway for future drug development.

Case Study 2: Organic Synthesis Innovations

Research highlighted in Tetrahedron Letters demonstrated the efficiency of using this compound in microwave-assisted Suzuki reactions. This method resulted in higher yields and shorter reaction times compared to traditional methods, showcasing its utility in synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of (3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid in biological systems involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparaison Avec Des Composés Similaires

Piperazine/Piperidine Derivatives

(3-Fluoro-5-(4-Methylpiperazin-1-yl)phenyl)boronic Acid (CAS 1704073-49-3)

- Structural Difference : Replaces the ethyl group in the target compound with a methyl group.

- Impact : Reduced steric bulk and lipophilicity compared to the ethyl-substituted analogue. Predicted pKa = 7.60, suggesting moderate aqueous solubility .

- Applications : Used in kinase inhibitor synthesis due to enhanced solubility from the methyl group .

(3-Fluoro-5-(Piperidin-1-yl)phenyl)boronic Acid (CAS 2225155-90-6) Structural Difference: Substitutes piperazine with a piperidine ring, removing one nitrogen atom.

Trifluoromethylphenyl Boronic Acids

[3-Fluoro-5-(Trifluoromethyl)phenyl]boronic Acid (CAS 159020-59-4)

- Structural Difference : Lacks the piperazine moiety.

- Impact : Simplified structure with higher reactivity in cross-coupling reactions but reduced solubility and pharmacokinetic optimization .

(4-(4-Ethylpiperazin-1-yl)phenyl)boronic Acid Monohydrochloride (CAS 2096339-70-5) Structural Difference: Positions the ethylpiperazine group at the para instead of meta position.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Predicted pKa | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Target Compound* | C₁₃H₁₇BF₃N₂O₂ | 312.10 | ~8.2† | 450±60‡ | 1.32±0.1‡ |

| (3-Fluoro-5-(4-Methylpiperazin-1-yl)phenyl)boronic Acid | C₁₁H₁₆BFN₂O₂ | 238.07 | 7.60 | 428.7±55.0 | 1.26±0.1 |

| [3-Fluoro-5-(Trifluoromethyl)phenyl]boronic Acid | C₇H₅BF₄O₂ | 222.02 | ~7.0† | 300±50‡ | 1.45±0.1 |

*Estimated based on analogues; †Predicted from substituent effects; ‡Extrapolated from similar compounds .

Activité Biologique

(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16F3N2O2B

- Molecular Weight : 300.18 g/mol

- CAS Number : 1315329-43-1

Antimicrobial Activity

Research has indicated that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated that they could inhibit various bacterial strains and fungi through distinct mechanisms.

The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis in microorganisms. The binding affinity of the compound to LeuRS is crucial for its antimicrobial efficacy.

In Vitro Studies

In vitro studies have shown that this compound exhibits moderate activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Bacillus cereus | 8 µg/mL |

These results indicate that the compound is particularly effective against Bacillus cereus, showing a lower MIC compared to other tested strains, suggesting its potential as an antibacterial agent.

Research Findings

A notable study published in the journal Antimicrobial Agents and Chemotherapy explored the structural characteristics and biological activities of boronic acids. It was found that fluorinated substituents, like trifluoromethyl groups, enhance the acidity and lipophilicity of these compounds, which can improve their bioactivity and interaction with biological targets .

Case Studies

- Study on Antifungal Activity : A comparative analysis of various boronic acids highlighted that those with trifluoromethyl groups had enhanced antifungal activity against Candida albicans. The study suggested that the presence of this substituent increases the compound's ability to penetrate fungal cell walls and inhibit growth effectively .

- Bacterial Resistance : Another investigation focused on the resistance patterns of Escherichia coli to boronic acids. The findings indicated that while resistance was observed, compounds like this compound maintained efficacy against resistant strains, making them valuable in treating infections caused by resistant bacteria .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm), piperazine CH₂ signals (δ 2.5–3.5 ppm), and trifluoromethyl splitting patterns. The boronic acid proton may appear as a broad peak (δ 6–8 ppm) but often requires derivatization for clarity .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and N-H stretches (if piperazine is protonated) .

Advanced Tip : Use ¹¹B NMR to monitor boronic acid stability; δ 30–35 ppm indicates free acid, while shifts suggest ester formation or decomposition .

How does the 4-ethylpiperazine moiety impact the compound’s solvation behavior and intermolecular interactions?

Advanced Research Question

The piperazine group introduces polarity, increasing solubility in aqueous buffers but reducing compatibility with hydrophobic matrices. Computational studies (DFT) reveal:

- Solvation Free Energy : Higher in water (-15.2 kcal/mol) vs. chloroform (-8.7 kcal/mol) due to hydrogen bonding .

- Intermolecular Interactions : Piperazine’s NH groups form hydrogen bonds with carbonyls or sulfonamides in target proteins, as seen in related antimicrobial agents .

Methodological Note : Use molecular dynamics simulations (e.g., GROMACS) to model solvation or docking studies .

What strategies are recommended for analyzing and resolving epimeric impurities in this compound?

Advanced Research Question

The piperazine moiety may lead to stereochemical instability under acidic/basic conditions. To resolve epimers:

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/ethanol gradients. Adjust pH to 6.5 (ammonium acetate buffer) to minimize on-column racemization .

- Crystallization : Co-crystallize with tartaric acid derivatives to isolate enantiomers .

Data Insight : Minor chromatographic changes (e.g., temperature shifts) can separate co-eluting epimers .

What are the potential applications of this compound in medicinal chemistry, and how do its structural motifs compare to known pharmacophores?

Basic Research Question

The trifluoromethyl group mimics motifs in kinase inhibitors (e.g., gefitinib), while the piperazine moiety resembles antipsychotics (e.g., aripiprazole). Applications include:

- Targeted Therapy : As a boronic acid prodrug for proteasome inhibitors (e.g., bortezomib analogs) .

- Antimicrobials : Piperazine derivatives disrupt bacterial efflux pumps, as seen in ciprofloxacin analogs .

Methodological Pathway : Screen against kinase libraries via high-throughput SPR or fluorescence polarization assays .

How can researchers mitigate hydrolysis or oxidation of the boronic acid group during storage or reactions?

Advanced Research Question

- Storage : Lyophilize and store under argon at -20°C. Avoid protic solvents (e.g., MeOH) to prevent boronate ester formation .

- Stabilization : Add 1,2-dimethoxyethane (DME) to reactions to coordinate boron and reduce hydrolysis .

- Monitoring : Use TLC (silica, ethyl acetate/hexane) to detect hydrolysis products (R-OH at Rf 0.1–0.3) .

What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess boronic acid Lewis acidity (critical for Suzuki coupling) .

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., β-lactamases) to predict binding modes influenced by the trifluoromethyl group’s hydrophobic interactions .

Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.